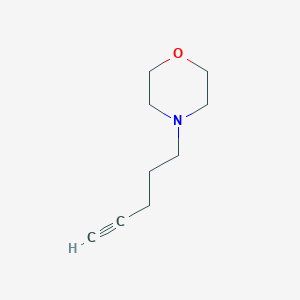







|
REACTION_CXSMILES
|
I[CH2:2][CH2:3][CH2:4][C:5]#[CH:6].[NH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1>CCOCC>[CH2:2]([N:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)[CH2:3][CH2:4][C:5]#[CH:6]
|


|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ICCCC#C
|
|
Name
|
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
EXTRACTION
|
|
Details
|
the mother liquor was extracted with 3N HCl
|
|
Type
|
EXTRACTION
|
|
Details
|
back-extracted into EtOAc
|
|
Type
|
CUSTOM
|
|
Details
|
Drying
|
|
Type
|
CONCENTRATION
|
|
Details
|
(Na2SO4), and concentration
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC#C)N1CCOCC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |